Color - 10-83-3

Color

Catalog Number: EVT-1517816
CAS Number: 10-83-3
Molecular Formula: C17H26N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Colors can be derived from both natural sources, such as plants and minerals, and synthetic processes. Natural dyes are extracted from organic materials like flowers, leaves, and roots, while synthetic dyes are produced through chemical synthesis.

Classification of Colorants:

  • Natural Colorants: Derived from plants (e.g., indigo from Indigofera tinctoria, turmeric from Curcuma longa), animals (e.g., cochineal), and minerals.
  • Synthetic Colorants: Produced through chemical reactions; examples include azo dyes, anthraquinone dyes, and phthalocyanines.

The classification can also be based on the chemical structure (e.g., azo, anthraquinone) or the application (e.g., food coloring, textile dyeing) .

Synthesis Analysis

Methods of Synthesis

The synthesis of color compounds varies significantly between natural and synthetic sources.

Natural Dyes:

  • Extraction methods involve boiling plant materials in water or using solvents to dissolve the pigments. For example, indigo is extracted through fermentation processes.

Synthetic Dyes:

  • Azo dyes are synthesized through diazotization reactions followed by coupling reactions. Common methods include:
    • Diazotization: Treating an aromatic amine with nitrous acid to form a diazonium salt.
    • Coupling Reactions: Reacting diazonium salts with phenolic or aromatic amines to form azo compounds .

Technical Details

The synthesis often requires careful control of temperature and pH to ensure the desired color intensity and stability. For example, the reaction conditions for producing azo dyes can influence the shade and fastness of the dye .

Molecular Structure Analysis

Structure

The molecular structure of color compounds typically includes chromophores that absorb visible light. For instance:

  • Azo Dyes: Characterized by one or more azo groups (-N=N-), which link aromatic rings. The presence of substituents on these rings affects the color produced.

Data

The structural formulas vary widely among different types of dyes:

  • Azo compounds may have structures like R1N=NR2R_1-N=N-R_2, where R1R_1 and R2R_2 represent different substituents that influence color properties .
Chemical Reactions Analysis

Reactions

Color compounds undergo various chemical reactions that can alter their properties:

  • Reduction Reactions: Some dyes can be reduced to form lighter shades.
  • Oxidation Reactions: Azo dyes can be oxidized to produce different colors or degradation products.

Technical Details

These reactions are crucial in dyeing processes where the interaction with substrates can lead to changes in hue or stability. For example, azo dyes may degrade under certain conditions (light exposure or high temperatures), impacting their usability in textiles .

Mechanism of Action

Process

The mechanism by which color compounds impart color involves selective absorption of light wavelengths:

  • When light hits a dye molecule, electrons within the chromophore absorb specific energy levels corresponding to certain wavelengths.
  • This energy absorption leads to electronic transitions that result in the perception of color.

Data

The effectiveness of a dye's color depends on its structure; for example, conjugated systems with extended π-electron systems typically absorb light more efficiently .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Varies widely; some dyes are soluble in water while others require organic solvents.
  • Melting Point: Synthetic dyes often have defined melting points that aid in characterization.

Chemical Properties

  • Stability: Many synthetic dyes are designed for high stability against light and washing.
  • Reactivity: Dyes may react with other chemicals during application processes (e.g., mordants in textile dyeing).

Relevant analyses often include spectrophotometric measurements to determine absorption characteristics .

Applications

Color compounds find extensive use across various industries:

  • Textiles: Dyes are integral in fabric coloring processes.
  • Food Industry: Natural colors are used for food safety and aesthetics.
  • Cosmetics: Colorants enhance product appeal while ensuring safety.
  • Art Supplies: Pigments derived from both natural and synthetic sources are essential in paints and inks.
Theoretical Foundations of Color Perception

Historical Development of Color Theory

Color theory has evolved through millennia, beginning with Aristotle's On Colors (322 BCE), which proposed that colors emerged from interactions between light and the four elements (fire, air, water, earth). This text posited darkness as the absence of light—a foundational insight despite its elemental inaccuracies [1] [6]. The Nāṭya Shāstra (200 BCE) in ancient India established one of the earliest functional color systems, identifying black, blue, yellow, and red as primaries and describing derivative colors through mixing [1].

The 18th century marked a scientific turning point. Isaac Newton redefined light behavior in Opticks (1704), demonstrating that white light comprises a spectrum of colors. His prism experiments revealed that spectral colors recombine into white light, leading him to arrange hues in a circle—the first color wheel. This model introduced magenta (a non-spectral color from red-violet blending) and influenced additive color mixing principles [6] [7]. Concurrently, artistic traditions solidified RYB (red-yellow-blue) as primary pigments, later advanced by Johann Wolfgang von Goethe in Theory of Colours (1810). Goethe emphasized human perception, documenting afterimages and psychological effects, contrasting Newton’s physics-based approach [1] [6].

Table 1: Key Milestones in Color Theory History

EraContributorConceptSignificance
Ancient IndiaBharataFour primary colorsEarly pigment mixing system (200 BCE)
1704Isaac NewtonSpectral light decompositionEstablished additive color principles
1810Johann Wolfgang GoetheSubjective color perceptionDocumented psychological color effects
1931Albert Munsell3D color space (hue, value, chroma)First perceptually uniform model

The 20th century bridged art and science: Albert Munsell created a perceptually uniform 3D color space (1915), addressing irregularities in earlier spheres by separating hue, value (lightness), and chroma (saturation). Bauhaus educators like Josef Albers further explored contextual color interactions in Interaction of Color (1963), underscoring subjectivity in perception [6] [8].

Physics of Light and Spectral Analysis

Color originates from the electromagnetic spectrum, with visible light ranging from 400 nm (violet) to 700 nm (red). When white light interacts with objects, absorption and reflection determine perceived color. A "blue" object absorbs non-blue wavelengths and reflects blue light, while a "red" object under green light appears black due to complete absorption [7].

Spectral analysis dissects light into constituent wavelengths. Newton’s prism experiments proved that white light contains all visible hues, and recombination yields white. This underpins additive color mixing, where light wavelengths combine to create new colors [6] [7]. Crucially, perceived color depends on ambient light: sunlight emits a broad yellowish spectrum, fluorescent lights bluish-white, and incandescent bulbs reddish hues [7].

Biological Mechanisms of Color Vision

Human color vision relies on specialized retinal cells:

  • Rods: Enable low-light monochromatic vision.
  • Cones: Detect color in bright light, categorized into three types:
  • S-cones (short wavelength, ~445 nm peak, blue)
  • M-cones (medium wavelength, ~535 nm peak, green)
  • L-cones (long wavelength, ~560 nm peak, red) [3] [8].

The trichromatic theory (Young-Helmholtz) posits that cone stimulation ratios create color perception. For example, yellow light activates both L- and M-cones, akin to red-green light combinations. However, this theory alone cannot explain phenomena like afterimages. The opponent-process theory resolves this by proposing neural encoding in antagonistic pairs: red vs. green, blue vs. yellow, and light vs. dark. Retinal ganglion cells and lateral geniculate nucleus (LGN) cells process these signals, enabling efficient color contrast [3] [7].

Table 2: Human Cone Photoreceptor Characteristics

Cone TypePeak SensitivityColor RangePopulation Distribution
S-cones~425 nmBlue5–10% (sparse in fovea)
M-cones~530 nmGreen30–50% (varies individually)
L-cones~560 nmRed50–70% (varies individually)

Higher-order processing occurs in the visual cortex:

  • V1/V2: "Double-opponent" cells compare spatial color contrasts.
  • V4: Achieves color constancy (object color stability under varying light) [3]. Genetic defects in cone opsins cause color blindness: protanopia (L-cone loss), deuteranopia (M-cone loss), and tritanopia (S-cone defects) [8].

Color Models: Additive (RGB) vs. Subtractive (CMYK) Systems

Additive (RGB) Model:

  • Principle: Combines emitted light; primaries are red, green, blue.
  • Mechanism: Full RGB intensity yields white; absence yields black.
  • Applications: Digital screens (TVs, monitors), cameras. RGB offers ~16.7 million colors, ideal for high-vibrancy digital designs [4] [9].

Subtractive (CMYK) Model:

  • Principle: Uses pigments to absorb light; primaries are cyan, magenta, yellow, black (key).
  • Mechanism: Overlapping pigments subtract wavelengths; ideal mixtures produce black.
  • Applications: Printing (business cards, posters). CMYK’s gamut is narrower (~16,000 colors), necessitating "rich black" (C:60 M:40 Y:40 K:100) for depth [4] [9].

Table 3: RGB vs. CMYK Comparison

FeatureRGB ModelCMYK Model
Primary ColorsRed, Green, BlueCyan, Magenta, Yellow, Black
Mixing TypeAdditive (light emission)Subtractive (light absorption)
White ProductionAll primaries at full intensityZero pigment (e.g., white paper)
Key Use CasesWebsites, apps, digital mediaBrochures, packaging, textiles
Color RangeWider (16.7 million colors)Narrower (16,000 colors)

Conversion between models causes challenges: RGB-exclusive colors (e.g., neon green) may appear muted in print, requiring pre-press color space adjustments [4].

Cultural Semiotics of Color Classification

Color meanings are culturally constructed, influencing global communication:

  • Red: In China, symbolizes luck and prosperity (used in New Year celebrations); in South Africa, denotes mourning and sacrifice [5] [10].
  • White: Represents purity in Western weddings but signifies death in East Asian funerals [5] [10].
  • Yellow: Associated with royalty (resembling gold) in Egypt and Japan; linked to betrayal in France and jealousy in Germany [5].

Context dictates interpretation:

  • Green: Environmentalism in Western cultures; infidelity in China ("green hats"); Islam’s sacred color in the Middle East [5] [10].
  • Purple: Royalty globally (historically rare dye); mourning in Thailand and Brazil [5].

These associations stem from historical practices (e.g., purple’s scarcity) and linguistic frameworks. For instance, some languages lack distinct terms for green/blue, affecting perceptual categorization. Sustainable design must acknowledge such nuances to avoid miscommunication—e.g., using white in wellness spaces may alienate East Asian audiences [5] [10].

Properties

CAS Number

10-83-3

Product Name

Color

Molecular Formula

C17H26N2O

Synonyms

Color

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